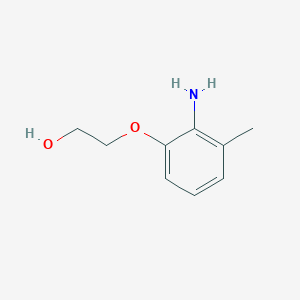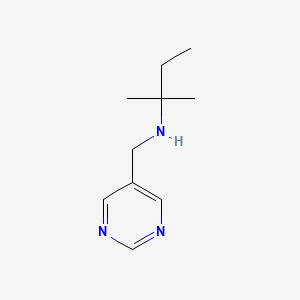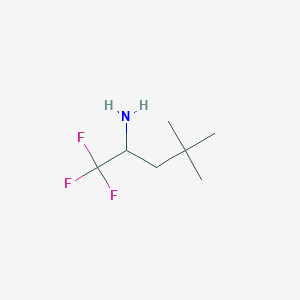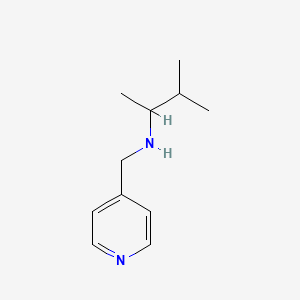
2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol is an organic compound with a complex structure that includes an aminopropyl group, a chloro substituent, and two methyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-chloro-3,5-dimethylphenol with 1-bromopropane to introduce the propyl group, followed by the introduction of the amino group through a nucleophilic substitution reaction with ammonia or an amine source. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can result in various substituted phenols.
Scientific Research Applications
2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol: shares similarities with other aminopropyl-substituted phenols and chlorinated phenols.
1-Aminopropyl-3-methylimidazolium chloride: Another compound with an aminopropyl group, used in ionic liquids and other applications.
Uniqueness
The unique combination of the aminopropyl group, chloro substituent, and dimethyl groups in this compound gives it distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-(1-aminopropyl)-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C11H16ClNO/c1-4-8(13)10-7(3)11(12)6(2)5-9(10)14/h5,8,14H,4,13H2,1-3H3 |
InChI Key |
IGKDPORREIEFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C(=C1C)Cl)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13273128.png)


![2-[2-(Benzyloxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B13273137.png)


![9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13273150.png)


amine](/img/structure/B13273159.png)


![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B13273186.png)
